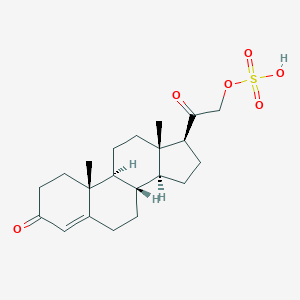

Deoxycorticosterone sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deoxycorticosterone sulfate, also known as this compound, is a useful research compound. Its molecular formula is C21H30O6S and its molecular weight is 410.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Hypertension Research

DOC-SO4 is primarily recognized for its involvement in hypertension, particularly through the salt-DOCA rat model. This model is extensively used to study the effects of mineralocorticoids on blood pressure regulation. In these studies, DOC-SO4 has demonstrated potent effects on sodium retention and blood pressure elevation, making it a critical compound for understanding the mechanisms underlying hypertension.

- Salt-DOCA Rat Model : This model simulates human hypertension by administering DOC-SO4 to induce salt-sensitive hypertension. Research indicates that DOC-SO4 causes significant increases in blood pressure and sodium retention in adrenalectomized rats, highlighting its mineralocorticoid activity .

- Mechanistic Insights : Studies have shown that DOC-SO4 influences renal function and electrolyte balance, contributing to hypertension. It acts through mineralocorticoid receptors, leading to increased sodium reabsorption and potassium excretion .

Metabolic Research

DOC-SO4 is also pivotal in metabolic studies, particularly concerning its conversion and interaction with other steroids.

- Conversion Pathways : Research indicates that plasma DOC is converted to DOC-SO4 primarily in the liver. This conversion is significantly greater in premenopausal women than in men, suggesting a gender difference in steroid metabolism .

- Impact on Other Steroids : DOC-SO4 can be metabolized into progesterone and other metabolites by intestinal bacteria, which emphasizes its role in broader steroid metabolism . Understanding these pathways is crucial for developing therapeutic strategies targeting steroid-related disorders.

Clinical Implications

The clinical relevance of DOC-SO4 extends to conditions such as pre-eclampsia and adrenal insufficiency.

- Pre-eclampsia : Elevated levels of DOC and its sulfate form have been associated with pre-eclampsia during pregnancy. Monitoring these levels can provide insights into the pathophysiology of this condition .

- Adrenal Disorders : In patients with adrenal insufficiency or congenital adrenal hyperplasia (CAH), DOC-SO4 levels may serve as biomarkers for assessing adrenal function and guiding treatment strategies .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Several case studies illustrate the applications of DOC-SO4:

- Hypertension Induction in Rats : A study demonstrated that administering DOC-SO4 led to a marked increase in blood pressure over several weeks, establishing a reliable model for studying hypertension mechanisms .

- Pregnancy and Steroid Levels : In pregnant women, elevated levels of DOC were noted during the third trimester, indicating its role in pregnancy-related physiological changes .

- Adrenal Insufficiency Management : Clinical observations have shown that monitoring DOC-SO4 levels can aid in managing patients with adrenal insufficiency by adjusting glucocorticoid therapy based on individual metabolic responses .

特性

CAS番号 |

1420-82-2 |

|---|---|

分子式 |

C21H30O6S |

分子量 |

410.5 g/mol |

IUPAC名 |

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate |

InChI |

InChI=1S/C21H30O6S/c1-20-9-7-14(22)11-13(20)3-4-15-16-5-6-18(19(23)12-27-28(24,25)26)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3,(H,24,25,26)/t15-,16-,17-,18+,20-,21-/m0/s1 |

InChIキー |

PFWWYTIRUGAMOH-YFWFAHHUSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CC[C@]34C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CCC4=CC(=O)CCC34C |

同義語 |

deoxycorticosterone sulfate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。